![molecular formula C17H19FN2O7S B593290 T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate CAS No. 136905-87-8](/img/structure/B593290.png)
T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate
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Description
Pazufloxacin Mesylate, also known as Pazucross and T-3762, is a fluoroquinolone antibacterial agent . It is used for the intravenous therapy of several infections . It has shown broad and potent antibacterial activity . It has good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa .
Synthesis Analysis
Pazufloxacin Mesilate is synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid by an 11-step process with an overall yield of 48% . Another source mentions that Pazufloxacin mesilate was obtained in 94% yield by treatment of its corresponding free amine with methanesulfonic acid in ethanol .Molecular Structure Analysis
The molecular formula of Pazufloxacin Mesylate is C17H19FN2O7S . It has a molecular weight of 414.41 . The percent composition is C 49.27%, H 4.62%, F 4.58%, N 6.76%, O 27.03%, S 7.74% .Physical And Chemical Properties Analysis
Pazufloxacin Mesylate appears as colorless prisms . It has a melting point of 258-259° (dec) . The optical rotation at 20 degrees Celsius is -64.2° (c = 1 in 1.0N NaOH) .Scientific Research Applications
Antibacterial Agent in Medicine
Pazufloxacin mesilate: is a fluoroquinolone antimicrobial agent used primarily in the medical field for its broad-spectrum antibacterial activity . It’s particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable drug for treating various infections.
Analytical Chemistry
In analytical chemistry, pazufloxacin mesilate is used as a standard in chromatographic methods for the detection and quantification of the compound in biological fluids . This is crucial for pharmacokinetic studies and understanding the drug’s behavior in the human body.
Electrowinning and Electrorefining
Methanesulfonic acid (MSA): , a component of pazufloxacin methanesulfonate, is used in hydrometallurgy for the electrowinning and electrorefining of metals . Its non-oxidizing nature and compatibility with metal deposition processes make it an environmentally friendly alternative to traditional acids.
Catalyst in Organic Synthesis
Methanesulfonic acid: serves as a catalyst in various organic reactions, including esterification, alkylation, and condensation . Its non-volatile nature and solubility in organic solvents enhance its utility in these reactions.
Pharmaceutical Research
In pharmaceutical research, pazufloxacin mesilate is explored for its potential in creating new therapeutic agents . Its structural moiety, the pyridopyrimidine ring, is of interest due to its biological activity and presence in relevant drugs.
Material Science
Methanesulfonic acid: is utilized in the preparation of composites with enhanced thermal and electrical properties . For instance, it’s used to produce polyaniline/graphene composites, which have applications in advanced electronic devices.
properties
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657732 |
Source
|
Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136905-87-8 |
Source
|
Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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